N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide
Overview
Description
N-[5-acetyl-6-[2-(dimethylamino)ethenyl]-2-oxo-3-pyranyl]-3-(trifluoromethyl)benzamide is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in studies focusing on its synthesis and crystal structure. For example, Kranjc et al. (2012) examined the synthesis and crystal structures of similar compounds, highlighting the centrosymmetric hydrogen-bonded dimer formation facilitated by interactions involving the amide and carbonyl moiety of the lactone group of adjacent molecules, emphasizing its structural significance in supramolecular aggregation (Kranjc et al., 2012).
Chemical Transformations and Reactions
- The compounds have been used in the Diels–Alder reactions for the preparation of various derivatives. For instance, Kondratov et al. (2014) investigated the Diels–Alder reactions of related compounds, yielding intermediate products useful for the preparation of trifluoromethyl-containing derivatives of 3-aminobenzoic acid (Kondratov et al., 2014).
Rearrangements and Derivative Formation
- Strah et al. (1996) described the rearrangements of similar compounds in the presence of N-nucleophiles into various derivatives like 1-aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives. This study highlights the compound's reactivity and potential for forming diverse chemical structures (Strah et al., 1996).
Application in Synthesis of New Derivatives
- Research has also been conducted on the synthesis of new derivatives using compounds like the one . Ignatovich et al. (2015) explored the synthesis of new 2H-pyran derivatives, demonstrating their potential application in studying cytotoxicity and matrix metalloproteinase inhibition (Ignatovich et al., 2015).
Biological Activities
- Some studies have also focused on the biological activities of related compounds. Mosti et al. (1994) investigated the synthesis of derivatives exhibiting local anesthetic, platelet antiaggregating, and other activities in various biological models (Mosti et al., 1994).
Properties
IUPAC Name |
N-[5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxopyran-3-yl]-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-11(25)14-10-15(18(27)28-16(14)7-8-24(2)3)23-17(26)12-5-4-6-13(9-12)19(20,21)22/h4-10H,1-3H3,(H,23,26)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFKNUUKMYSGSY-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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